6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)-
CAS No.: 19143-74-9
Cat. No.: VC15943838
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19143-74-9 |
|---|---|
| Molecular Formula | C12H11N5O |
| Molecular Weight | 241.25 g/mol |
| IUPAC Name | 2-amino-8-benzyl-1,7-dihydropurin-6-one |
| Standard InChI | InChI=1S/C12H11N5O/c13-12-16-10-9(11(18)17-12)14-8(15-10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18) |
| Standard InChI Key | OILIJBCQSLTTMU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=C(N2)C(=O)NC(=N3)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
6H-Purin-6-one, 2-amino-1,7-dihydro-8-(phenylmethyl)- belongs to the purine family, featuring a bicyclic aromatic heterocycle fused with an imidazole ring. Its molecular formula is C₁₂H₁₁N₅O, with a calculated molecular weight of 241.25 g/mol . The compound’s structure includes:
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A 2-amino group at position 2 of the purine ring.
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A benzyl substituent (-CH₂C₆H₅) at position 8.
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A ketone oxygen at position 6, contributing to its hydrogen-bonding capacity .
The IUPAC name, 2-amino-8-benzyl-1,7-dihydropurin-6-one, reflects these substituents .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁N₅O | |
| Molecular Weight | 241.25 g/mol | |
| XLogP3-AA | 0.9 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 3 |
Spectral and Stereochemical Data
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Tautomerism: The 1,7-dihydro configuration suggests tautomeric equilibria between N7-H and N9-H forms, influencing its reactivity .
Synthesis and Chemical Reactivity
Traditional Synthetic Routes
Historically, 8-benzylpurine analogs were synthesized via multi-step protocols:
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Acid Fluoride Coupling: Phenylacetic acid derivatives are converted to acid fluorides, then coupled with pyrimidine-4,5,6-triamine .
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Cyclocondensation: The intermediate undergoes dehydration under basic conditions (e.g., NaOMe/EtOH) to form the purine core .
Microwave-Assisted Synthesis
A breakthrough in synthesis involves microwave-assisted one-pot reactions:
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Reagents: Aryl acetic acid, aminopyrimidine, and triphenyl phosphite in anhydrous pyridine.
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Advantages:
This approach facilitates rapid diversification of the 8-arylmethyl group for structure-activity studies .
| Compound | IC₅₀ (nM) | Target Selectivity |
|---|---|---|
| 8-Benzylpurin-6-amine | 12.5 | Hsp90α/β |
| Geldanamycin | 8.2 | Hsp90 |
| Radicicol | 15.7 | Hsp90 |
Autophagy Induction
The brominated analog 8-bromo-2-amino-9-benzylpurin-6-one (CID 135554423-related) demonstrates autophagy-inducing activity in cellular models. Autophagy, a lysosomal degradation pathway, is implicated in:
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Cancer Cell Survival: Under nutrient deprivation.
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Neuroprotection: Clearance of protein aggregates in neurodegenerative diseases.
Applications in Drug Discovery
Anticancer Agents
The compound’s scaffold serves as a template for small-molecule Hsp90 inhibitors with improved pharmacokinetic profiles over natural products (e.g., geldanamycin) . Modifications at the 8-benzyl and 2-amino positions enhance:
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Oral Bioavailability: Reduced molecular weight (<500 Da).
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Blood-Brain Barrier Penetration: Critical for targeting glioblastoma .
Neurotherapeutics
By promoting autophagy, derivatives could mitigate pathologies in Alzheimer’s and Parkinson’s diseases. Current research focuses on optimizing substituents to balance potency and CNS accessibility.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
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